Camphor

Beschreibung

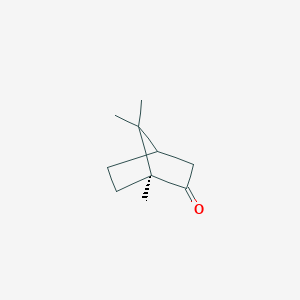

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSYKIVIOFKYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | camphor | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Camphor | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5030955 | |

| Record name | Camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings., Colorless or white crystals with a penetrating, aromatic odor; [NIOSH], COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., White to pale yellow crystalline solid, Camphoraceous aroma, Colorless or white crystals with a penetrating, aromatic odor. | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Camphor, synthetic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dl-Camphor | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

399 °F at 760 mmHg (NIOSH, 2023), 209 °C, Sublimes at boiling point, 204 °C, 399 °F | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

150 °F (NIOSH, 2023), 66 °C, 150 °F; 66 °C (Closed Cup), 66 °C c.c., 150 °F | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Camphor, synthetic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble (NIOSH, 2023), In water, 1.6X10+3 mg/L at 25 °C, At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide, Solubility in water, g/100ml at 25 °C: 0.12, Slightly soluble, Soluble (in ethanol) | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dl-Camphor | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.99 (NIOSH, 2023) - Less dense than water; will float, 0.992 at 25 °C/4 °C, 0.99 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 0.99 | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.24 (Air = 1), Relative vapor density (air = 1): 5.24 | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.2 mmHg (NIOSH, 2023), 0.65 [mmHg], Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg), 0.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 27, 0.2 mmHg | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Camphor, synthetic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses, Colorless or white crystals or crystalline masses | |

CAS No. |

76-22-2, 21368-68-3 | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Camphor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Synthetic camphor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-bornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Camphor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EX12B128.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

345 °F (NIOSH, 2023), 174-179 °C, 180 °C, 345 °F | |

| Record name | CAMPHOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAMPHOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAMPHOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAMPHOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/612 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure and Properties of Camphor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor, a bicyclic monoterpenene ketone, has been a subject of scientific interest for centuries, owing to its distinct aroma and diverse therapeutic applications.[1] Historically extracted from the wood of the this compound laurel tree (Cinnamomum camphora), it is now also synthesized on a large scale.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound, with a focus on its signaling pathways and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Molecular Structure and Identification

This compound is a terpenoid with the chemical formula C₁₀H₁₆O.[3][4] Its rigid bicyclic structure, based on a bornane framework with a ketone group at the second carbon, is responsible for its unique properties.[5] The IUPAC name for this compound is 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one.[4][6]

The this compound molecule possesses two chiral centers, resulting in two enantiomers: (+)-camphor ((1R,4R)-bornan-2-one) and (-)-camphor ((1S,4S)-bornan-2-one).[2] The naturally occurring form is typically (+)-camphor, while synthetic this compound is often a racemic mixture of both enantiomers.[3][5]

Table 1: Key Identifiers for this compound

| Identifier | Value |

| Chemical Formula | C₁₀H₁₆O[3] |

| IUPAC Name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one[6] |

| Molar Mass | 152.237 g/mol [2] |

| CAS Number (Racemic) | 76-22-2[2] |

| CAS Number ((+)-Camphor) | 464-49-3[2] |

| CAS Number ((-)-Camphor) | 464-48-2[2] |

Physicochemical Properties

This compound is a white, waxy, crystalline solid with a strong, penetrating, and aromatic odor.[3][5] It is a flammable compound that undergoes sublimation at room temperature.[5] While it is poorly soluble in water, it readily dissolves in organic solvents such as ethanol, ether, and chloroform.[5][7]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | White, waxy, crystalline solid[3] |

| Odor | Strong, penetrating, aromatic[5] |

| Melting Point | 175–177 °C[8] |

| Boiling Point | 204 °C[8] |

| Density | 0.992 g/cm³[1] |

| Vapor Pressure | 4 mmHg (at 70 °C)[1] |

| Solubility in Water | 1.6 g/L (at 25 °C)[3] |

| Solubility in Ethanol | ~1000 g/L[1] |

| Solubility in Chloroform | ~1000 g/L[1] |

| log P | 2.089[1] |

Signaling Pathways and Mechanism of Action

This compound exerts its physiological effects through the modulation of various signaling pathways, primarily by interacting with transient receptor potential (TRP) ion channels. These channels are crucial for sensory perception, including temperature, pain, and itch.

Interaction with TRP Channels

This compound is a known modulator of several TRP channels, which explains its characteristic warming and cooling sensations, as well as its analgesic properties.[9]

-

TRPV1 (Transient Receptor Potential Vanilloid 1): this compound activates and subsequently causes a profound and rapid desensitization of TRPV1, the receptor primarily responsible for sensing heat and noxious stimuli.[6][10] This desensitization is thought to be a key mechanism behind its analgesic effects.[6] The activation of TRPV1 by this compound occurs through a mechanism independent of the capsaicin binding site.[6][10]

-

TRPV3 (Transient Receptor Potential Vanilloid 3): this compound also activates TRPV3, another heat-sensitive channel, which may contribute to the sensation of warmth upon topical application.[6][8]

-

TRPM8 (Transient Receptor Potential Melastatin 8): The cooling sensation elicited by this compound is attributed to its activation of TRPM8, the primary cold and menthol sensor in the skin and sensory neurons.[2]

-

TRPA1 (Transient Receptor Potential Ankryin 1): this compound has been shown to inhibit TRPA1, a channel involved in sensing irritants and inflammatory pain.[10][11] This inhibition likely contributes to its analgesic and counter-irritant effects.[11]

Other Signaling Mechanisms

Beyond TRP channels, this compound has been reported to:

-

Modulate other ion channels: At high concentrations, this compound can inhibit potassium (K+) channels and increase calcium (Ca2+) influx, which may contribute to its pro-convulsive effects when ingested in large amounts.[9]

-

Exhibit antifungal properties: this compound and its derivatives can disrupt the cell membranes of fungi, leading to increased permeability and cell death.[9] They may also inhibit key metabolic enzymes within the fungal cells.[3]

Experimental Protocols

This section outlines key experimental methodologies for the extraction, synthesis, analysis, and biological evaluation of this compound.

Extraction of this compound from Cinnamomum camphora

Method: Steam Distillation

-

Material Preparation: Fresh or dried leaves and wood of Cinnamomum camphora are chipped or powdered to increase the surface area for extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used for hydro-distillation. The plant material is placed in a round-bottom flask with a sufficient amount of water.

-

Distillation: The flask is heated to boil the water. The steam passes through the plant material, carrying the volatile this compound oil.

-

Condensation: The steam and this compound vapor mixture is then passed through a condenser, which cools the vapor back into a liquid.

-

Separation: The condensed liquid, a mixture of water and this compound oil, is collected. As this compound oil is immiscible with and less dense than water, it forms a separate layer on top, which can be collected.

-

Purification: The collected this compound can be further purified by recrystallization from a suitable solvent like ethanol.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. primaryinfo.com [primaryinfo.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Simple Plug-In Synthetic Step for the Synthesis of (-)-Camphor from Renewable Starting Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN102794029A - Method for extracting this compound leaf extract and this compound leaf oil from this compound leaves - Google Patents [patents.google.com]

- 11. This compound and Eucalyptol—Anticandidal Spectrum, Antivirulence Effect, Efflux Pumps Interference and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Aroma: A Technical Guide to Camphor Biosynthesis in Cinnamomum camphora

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamomum camphora, commonly known as the camphor tree, is a species of significant economic and medicinal importance due to its production of a diverse array of essential oils, with this compound being a principal and highly valued constituent. The biosynthesis of this compound, a bicyclic monoterpene, is a complex process involving multiple enzymatic steps orchestrated across different cellular compartments. Understanding this intricate pathway is paramount for applications ranging from the metabolic engineering of C. camphora for enhanced this compound yield to the discovery of novel biocatalysts for industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in C. camphora, detailing the key enzymatic players, their genetic underpinnings, and the experimental methodologies employed in their study.

The this compound Biosynthesis Pathway: From Precursors to Product

The journey to this compound begins with the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These building blocks are synthesized through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[1]

The MEP pathway is considered the primary source of precursors for monoterpene biosynthesis, including this compound.[2] The initial steps of the MEP pathway involve the condensation of pyruvate and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a key rate-limiting enzyme.[3] Subsequent enzymatic reactions lead to the formation of IPP and DMAPP.

Geranyl diphosphate (GPP), the direct precursor for all monoterpenes, is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by geranyl diphosphate synthase (GPPS).[4]

The cyclization of the linear GPP molecule is a critical step in determining the final monoterpene product. In this compound biosynthesis, GPP is first converted to (+)-bornyl diphosphate by the enzyme (+)-bornyl diphosphate synthase (BPPS).[4][5] This is followed by the hydrolysis of the diphosphate group to yield (+)-borneol. The final step is the oxidation of (+)-borneol to (+)-camphor, catalyzed by the NAD-dependent enzyme (+)-borneol dehydrogenase (BDH).[2][5]

Diagram of the this compound Biosynthesis Pathway

Caption: The this compound biosynthesis pathway in Cinnamomum camphora.

Key Enzymes and Their Genes

Transcriptomic studies comparing different chemotypes of C. camphora have been instrumental in identifying the genes encoding the key enzymes of the this compound biosynthesis pathway.[3][6] These studies have revealed that the differential expression of these genes is a major factor determining the chemical composition of the essential oil.

Table 1: Key Genes Involved in this compound Biosynthesis in Cinnamomum camphora

| Enzyme | Gene Abbreviation | Pathway | Notes |

| 1-Deoxy-D-xylulose-5-phosphate synthase | DXS | MEP | A rate-limiting enzyme in the MEP pathway.[3] Multiple copies of DXS genes have been identified, with some showing differential expression between chemotypes.[3] |

| 3-Hydroxy-3-methylglutaryl-CoA reductase | HMGR | MVA | A rate-limiting enzyme in the MVA pathway.[3] |

| Geranyl diphosphate synthase | GPPS | Monoterpene Precursor | Catalyzes the formation of the direct precursor for monoterpenes.[3] |

| (+)-Bornyl diphosphate synthase | BPPS | This compound Biosynthesis | A key terpene synthase (TPS) that directs the pathway towards this compound by cyclizing GPP.[5] |

| (+)-Borneol dehydrogenase | BDH | This compound Biosynthesis | Catalyzes the final oxidation step to produce this compound.[2] |

Table 2: Representative Transcriptomic Data (FPKM Values) for Key Biosynthetic Genes in Different C. camphora Chemotypes

| Gene | This compound Chemotype (FPKM) | Linalool Chemotype (FPKM) | Borneol Chemotype (FPKM) | Reference |

| DXS | High | Moderate | High | [3][7] |

| HMGR | Moderate | Moderate | Moderate | [3][7] |

| GPPS | High | Moderate | High | [3] |

| BPPS | High | Low | High | [8] |

| BDH | High | Low | Moderate to High | [6][8] |

Note: FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values are qualitative summaries from multiple sources. Actual values can vary significantly between studies and experimental conditions.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of biochemical and molecular biology techniques. Below are outlines of key experimental protocols.

Enzyme Assays

A common method for assaying GPPS activity is a radioactive assay that measures the incorporation of a radiolabeled substrate into the product.[3]

Protocol Outline:

-

Reaction Mixture: Prepare a reaction buffer containing HEPES, MgCl₂, DTT, and the substrates dimethylallyl diphosphate (DMAPP) and radiolabeled [1-¹⁴C]isopentenyl diphosphate ([¹⁴C]IPP).

-

Enzyme Addition: Add the purified GPPS enzyme or a crude protein extract from C. camphora tissue.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Product Extraction: Extract the radioactive product, geranyl diphosphate (GPP), using an organic solvent (e.g., hexane or ethyl acetate) after enzymatic hydrolysis of the diphosphate moiety.

-

Quantification: Measure the radioactivity of the extracted product using liquid scintillation counting.

Gene Expression Analysis

RNA-Seq is a powerful tool for identifying and quantifying the expression of genes involved in the this compound biosynthesis pathway.[6][7]

Experimental Workflow:

Caption: A typical workflow for RNA-Seq analysis.

qRT-PCR is used to validate the expression patterns of candidate genes identified from RNA-Seq data.

Protocol Outline:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from C. camphora tissues and reverse transcribe it into cDNA.

-

Primer Design: Design gene-specific primers for the target genes (DXS, GPPS, BPPS, BDH, etc.) and a reference gene (e.g., actin or ubiquitin).

-

qRT-PCR Reaction: Perform the PCR reaction using a qPCR instrument with a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification in real-time.

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2⁻ΔΔCt method.

Metabolite Analysis

GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound and borneol in essential oil extracts.[9][10]

Protocol Outline:

-

Essential Oil Extraction: Extract the essential oil from C. camphora leaves or other tissues, typically by hydrodistillation.

-

Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane or dichloromethane).

-

GC-MS Analysis: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) to separate the individual components. The separated compounds are then introduced into a mass spectrometer for identification based on their mass spectra.

-

Quantification: Quantify the amount of this compound and borneol by comparing their peak areas to those of authentic standards.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. Transcription factors from various families, such as WRKY, MYB, and bHLH, are believed to play a role in regulating the expression of the biosynthetic genes.[6] Environmental factors, such as light, temperature, and wounding, can also influence this compound accumulation.

Future Perspectives

While significant progress has been made in unraveling the this compound biosynthesis pathway in C. camphora, several areas warrant further investigation. The precise regulatory networks controlling the expression of the biosynthetic genes are still not fully understood. Furthermore, the detailed biochemical characterization, including enzyme kinetics and crystal structures, of all the key enzymes from C. camphora is needed for a complete understanding of the pathway and for rational metabolic engineering efforts. The development of efficient synthetic biology platforms for the production of this compound in microbial hosts is also a promising area of research. A deeper understanding of this fascinating pathway will undoubtedly pave the way for new innovations in the pharmaceutical, fragrance, and chemical industries.

References

- 1. Frontiers | Full-length transcriptome sequencing reveals the molecular mechanism of monoterpene and sesquiterpene biosynthesis in Cinnamomum burmannii [frontiersin.org]

- 2. Chemical composition and antifungal activity of <i>Cinnamomum camphora</i> chvar. <i>Borneol</i> essential oil obtained using solvent-free microwave-assisted method - Arabian Journal of Chemistry [arabjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Genome-Wide Identification and Functional Characterization of the Trans-Isopentenyl Diphosphate Synthases Gene Family in Cinnamomum camphora [frontiersin.org]

- 6. The Mining of Candidate Genes Involved in the this compound Biosynthesis Pathway of Cinnamomum camphora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptome analysis and identification of genes related to terpenoid biosynthesis in Cinnamomum camphora - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and transcriptome profiling provides insight into the genes and transcription factors involved in monoterpene biosynthesis of borneol chemotype of Cinnamomum camphora induced by mechanical damage [PeerJ] [peerj.com]

- 9. researchgate.net [researchgate.net]

- 10. GC×GC-TOFMS Analysis of Essential Oils Composition from Leaves, Twigs and Seeds of Cinnamomum camphora L. Presl and Their Insecticidal and Repellent Activities - PMC [pmc.ncbi.nlm.nih.gov]

understanding camphor enantiomers and their characteristics

An In-depth Technical Guide to the Enantiomers of Camphor

Introduction

This compound, a bicyclic monoterpene ketone, is a widely recognized natural product with a characteristic penetrating odor.[1][2] It exists as two enantiomers, (+)-camphor and (-)-camphor, which are mirror images of each other.[3] These enantiomers, while possessing identical physical properties in a non-chiral environment, often exhibit distinct biological activities due to the stereospecific nature of biological receptors.[4][5] This guide provides a comprehensive technical overview of the characteristics, separation, synthesis, and biological significance of this compound enantiomers, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The enantiomers of this compound share many physical properties but differ in their interaction with plane-polarized light. Their distinct stereochemistry also leads to differences in their spectroscopic signatures when analyzed by chiroptical techniques.

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data for the enantiomers of this compound.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (+)-Camphor | (-)-Camphor |

| IUPAC Name | (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one | (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one |

| CAS Number | 464-49-3[3] | 464-48-2[3] |

| Molecular Formula | C₁₀H₁₆O[5] | C₁₀H₁₆O[5] |

| Molar Mass | 152.23 g/mol | 152.23 g/mol |

| Melting Point | 178-179 °C[1] | 178-179 °C |

| Boiling Point | 204 °C | 204 °C |

| Specific Rotation | +44.26° (c=10, EtOH) | -44.20° (c=10, EtOH) |

| Appearance | White, crystalline solid[1][5] | White, crystalline solid |

| Solubility | Slightly soluble in water; soluble in organic solvents[1] | Slightly soluble in water; soluble in organic solvents |

Table 2: Spectroscopic Data for this compound Enantiomers

| Spectroscopic Technique | (+)-Camphor | (-)-Camphor |

| ¹H NMR (CDCl₃) | Signals for methyl groups and methylene protons are identical to the racemate. | Signals for methyl groups and methylene protons are identical to the racemate. |

| ¹³C NMR (CDCl₃) | Chemical shifts are identical to the racemate. | Chemical shifts are identical to the racemate. |

| Circular Dichroism (CD) | Exhibits a positive Cotton effect.[6][7] | Exhibits a negative Cotton effect. |

| Vibrational Circular Dichroism (VCD) | Shows a characteristic VCD spectrum.[8][9] | Shows a mirror-image VCD spectrum to (+)-camphor.[9] |

Experimental Protocols

The separation and synthesis of enantiomerically pure this compound are crucial for studying their distinct biological effects. The following sections detail common experimental methodologies.

Enantiomeric Separation by Gas Chromatography (GC)

Enantioselective gas chromatography is a powerful technique for separating and quantifying this compound enantiomers, particularly in essential oils.[10]

Protocol for Chiral GC Analysis:

-

Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral Stationary Phase: A fused-silica capillary column coated with a chiral selector, such as heptakis(6-O-t-butylsilyl-2,3-di-O-ethyl)-β-cyclodextrin.[10]

-

Carrier Gas: Hydrogen or Helium.

-

Injector and Detector Temperatures: 200 °C and 220 °C, respectively.[10]

-

Temperature Program: An initial column temperature of 60°C held for 10 minutes, followed by a ramp to 120°C at 3°C/min, and then a ramp to 230°C at 4°C/min.[10]

-

Injection: Split injection with a split ratio of 1/20.[10]

Enantioselective Synthesis

While natural sources often provide one enantiomer in excess, chemical synthesis allows for the preparation of either enantiomer with high purity. This compound can be used as a chiral starting material for the synthesis of other natural products.[11] A common route to racemic this compound involves the oxidation of isoborneol, which is synthesized from alpha-pinene.[1][3] Enantioselective synthesis can be achieved through kinetic resolution of a racemic intermediate.[12]

Protocol for Kinetic Resolution of Isobornyl Butyrate:

-

Enzyme: Esterase B from Burkholderia gladioli.[12]

-

Substrate: Racemic isobornyl butyrate.

-

Reaction Conditions: The enzyme selectively hydrolyzes one enantiomer of the isobornyl butyrate, leaving the other enantiomer unreacted.[12]

-

Separation: The resulting mixture of the unreacted ester and the hydrolyzed alcohol can be separated by chromatography.

-

Oxidation: The separated enantiomerically pure isoborneol can then be oxidized to the corresponding this compound enantiomer.

Biological Activity and Signaling Pathways

The two enantiomers of this compound can exhibit different biological effects, a phenomenon attributed to the chiral nature of biological receptors.

Olfactory Perception

Interestingly, for this compound, the enantiomers are reported to have very similar smells, characterized as a pungent, camphorous aroma with a hint of mint.[10] This is in contrast to other chiral molecules like carvone, where the enantiomers have distinctly different odors.[13]

Pharmacological Effects

This compound is known for its use as a topical analgesic, antipruritic, and rubefacient.[4][14] It has been shown to interact with transient receptor potential (TRP) channels, which are involved in sensory perception.[15]

Signaling Pathway: Interaction with TRP Channels

This compound has been shown to modulate the activity of several TRP channels, including TRPV1 and TRPA1.[15] The interaction with these channels is thought to contribute to its warming and cooling sensations on the skin.

Caption: Interaction of this compound enantiomers with TRP channels.

Visualization of Structures and Workflows

Visual representations are essential for understanding the concepts of chirality and experimental procedures.

Chemical Structures of this compound Enantiomers

The following diagram illustrates the three-dimensional structures of (+)-camphor and (-)-camphor, highlighting their non-superimposable mirror-image relationship.

Caption: Structures of (+)-camphor and (-)-camphor.

Experimental Workflow: Chiral GC Separation

The following diagram outlines the typical workflow for the separation of this compound enantiomers using chiral gas chromatography.

Caption: Chiral GC separation workflow.

Conclusion

The study of this compound enantiomers provides a classic example of stereoisomerism and its implications in chemistry and biology. While sharing identical physical properties in an achiral environment, their distinct interactions with chiral entities, such as polarized light and biological receptors, underscore the importance of stereochemistry in drug development and natural product chemistry. The methodologies for their separation and synthesis are well-established, enabling further investigation into their unique biological profiles. This guide serves as a foundational resource for professionals engaged in the study and application of these fascinating chiral molecules.

References

- 1. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 2. This compound | C10H16O | CID 2537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the this compound case - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. air.unimi.it [air.unimi.it]

- 11. This compound: a chiral starting material in natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simple Plug‐In Synthetic Step for the Synthesis of (−)‐this compound from Renewable Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. This compound—A Fumigant during the Black Death and a Coveted Fragrant Wood in Ancient Egypt and Babylon—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of this compound and related compounds on slowly adapting mechanoreceptors in the rat sinus hair follicle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Natural Extraction Methods for Camphor from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor, a bicyclic monoterpene ketone, has a long history of use in traditional medicine and continues to be a compound of interest in modern drug development due to its various pharmacological activities. Natural this compound is primarily sourced from the this compound tree, Cinnamomum camphora, with other plant sources including various species of the Lamiaceae family such as rosemary, sage, and basil. This guide provides a comprehensive overview of the principal methods for the extraction and purification of this compound from these natural sources, with a focus on detailed experimental protocols and comparative data to aid in research and development.

Principal Extraction Methodologies

The extraction of this compound from plant matrices primarily relies on the compound's volatility and its solubility in various solvents. The most established and commercially viable methods include steam distillation, solvent extraction, and sublimation.

Steam Distillation

Steam distillation is the most traditional and widely used method for extracting this compound from Cinnamomum camphora. This process is effective for separating volatile compounds like this compound from non-volatile plant material.

Experimental Protocol:

-

Material Preparation: Fresh or dried leaves, wood, and branches of the this compound tree are chipped or ground to increase the surface area for efficient steam penetration.

-

Apparatus Setup: A distillation apparatus is set up, consisting of a steam generator, a still containing the plant material, a condenser, and a receiving vessel (Florentine flask).

-

Distillation Process: Pressurized steam is passed through the plant material. The hot steam causes the plant's essential oil sacs to rupture, releasing the this compound-rich oil. The mixture of steam and this compound vapor then travels to the condenser.

-

Condensation and Separation: In the condenser, the vapor mixture is cooled, and the this compound and water condense. Due to its lower density and immiscibility with water, the this compound-rich essential oil separates and can be collected. Crude this compound crystallizes from the oil upon cooling.

-

Purification: The crude this compound is then typically purified by sublimation.

Logical Workflow for Steam Distillation:

Caption: Workflow of this compound Extraction via Steam Distillation.

Solvent Extraction

Solvent extraction is an alternative method that leverages the solubility of this compound in various organic solvents. This technique can be advantageous for smaller-scale laboratory extractions and for plant materials with lower this compound content.

Experimental Protocol:

-

Material Preparation: Air-dried and powdered plant material (e.g., leaves of Ocimum species) is used.

-

Solvent Selection: A suitable solvent is chosen based on its polarity and boiling point. Common solvents include hexane, ethanol, and petroleum ether.

-

Extraction: The powdered plant material is macerated or subjected to Soxhlet extraction with the selected solvent for a specified period (e.g., 24-48 hours).

-

Filtration and Concentration: The resulting miscella (solvent containing the extract) is filtered to remove solid plant residues. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract can be further purified by column chromatography or recrystallization to isolate the this compound.

Experimental Workflow for Solvent Extraction:

An In-depth Technical Guide to the Solubility of Camphor in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of camphor, a widely used bicyclic monoterpene ketone, in a range of common organic solvents. Understanding the solubility characteristics of this compound is paramount for its application in pharmaceutical formulations, chemical synthesis, and various industrial processes. This document presents quantitative solubility data, outlines experimental methodologies for solubility determination, and offers a visual guide for solvent selection.

Core Principles of this compound Solubility

This compound's molecular structure, characterized by a bulky, nonpolar hydrocarbon framework and a polar ketone functional group, dictates its solubility behavior. This dual nature allows it to be soluble in a variety of organic solvents, while exhibiting limited solubility in water. The principle of "like dissolves like" is a fundamental concept in predicting this compound's solubility; it is more readily soluble in solvents with similar polarity.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in several common organic solvents. It is important to note that solubility is temperature-dependent. While most data is reported at or around room temperature (25 °C), significant deviations can be expected at other temperatures.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Ethanol | Alcohol | ~1000 g/dm³[1] | 25[2] |

| 1 g in 1 mL[3][4] | 25 | ||

| Freely Soluble[5] | Not Specified | ||

| 30 mg/mL (for (1S)-(-)-Camphor)[6][7] | Not Specified | ||

| Methanol | Alcohol | Freely Soluble[5] | Not Specified |

| Isopropanol | Alcohol | Soluble[8] | Not Specified |

| Acetone | Ketone | ~2500 g/dm³[1] | Not Specified |

| 1 g in 0.4 mL[3] | 25[3] | ||

| Soluble[9][10][11][12][13] | Not Specified | ||

| Diethyl Ether | Ether | ~2000 g/dm³[1] | Not Specified |

| 1 g in 1 mL[3][4] | 25 | ||

| 100 g/100 g[14] | 25[14] | ||

| Freely Soluble[5] | Not Specified | ||

| Chloroform | Halogenated | ~1000 g/dm³[1] | Not Specified |

| 1 g in 0.5 mL[15][3][4] | 25 | ||

| 400 g/100 g[14] | 25[14] | ||

| Soluble[9][10][11][12][13][16] | Not Specified | ||

| Benzene | Aromatic | 1 g in 0.4 mL[3] | 25[3] |

| Soluble[2] | Not Specified | ||

| Toluene | Aromatic | 186 g/100 g[14] | 29[14] |

| Acetic Acid | Carboxylic Acid | ~2000 g/dm³[1] | Not Specified |

| 1 g in 0.5 mL (glacial)[17][3] | 25[3] | ||

| Soluble[9][10][11][12][13] | Not Specified | ||

| Dimethylformamide (DMF) | Amide | ~30 mg/mL (for (1S)-(-)-Camphor) | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~20 mg/mL (for (1S)-(-)-Camphor)[6][7] | Not Specified |

| Carbon Disulfide | - | Freely Soluble[15][5] | Not Specified |

| Petroleum Ether | Hydrocarbon | Freely Soluble[15] | Not Specified |

| Fixed and Volatile Oils | - | Freely Soluble[15][4] | Not Specified |

| Water | - | 1.6 g/L[15][4] | 25[15] |

| 0.12 g/100 mL[2][15][10][11][12] | 25[2][15][10][11][12] | ||

| 1 g in 800 mL[15][4][18] | 25[15] | ||

| Slightly Soluble[15][5][19][20] | Not Specified |

Experimental Protocols for Solubility Determination

A common and reliable method for determining the solubility of a solid compound like this compound in a liquid solvent is the static equilibrium method . This method involves preparing saturated solutions at a constant temperature and then determining the concentration of the solute in the solution.

A general protocol for the static equilibrium method is as follows:

-

Apparatus Preparation : A jacketed glass vessel is used to maintain a constant temperature by circulating water from a thermostatic bath. A magnetic stirrer is placed in the vessel to ensure the solution is well-mixed.

-

Sample Preparation : An excess amount of this compound is added to a known volume of the selected organic solvent in the jacketed vessel.

-

Equilibration : The mixture is stirred at a constant temperature for a sufficient period to ensure that equilibrium is reached. This duration can be determined by taking measurements at different time points until the concentration of the dissolved this compound remains constant.

-

Phase Separation : After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

-

Sampling : A sample of the supernatant (the clear saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature change that might cause precipitation or further dissolution. The syringe is often fitted with a filter to prevent any solid particles from being drawn.

-

Concentration Analysis : The concentration of this compound in the collected sample is determined using an appropriate analytical technique. Common methods include:

-

Gravimetric Analysis : A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining this compound is measured.

-

Spectrophotometry : If this compound exhibits absorbance at a specific wavelength, UV-Vis spectrophotometry can be used to determine its concentration by comparing the absorbance of the sample to a calibration curve.

-

Gas Chromatography (GC) : A highly accurate method where the saturated solution is injected into a gas chromatograph. The concentration is determined by comparing the peak area of this compound to that of a known standard.

-

-

Data Recording : The solubility is recorded in appropriate units (e.g., g/100 mL, mol/L) at the specified temperature. The experiment is typically repeated multiple times to ensure reproducibility.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the desired application and concentration.

Caption: A decision tree for selecting a suitable solvent for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. DL-Camphor, 96% | Fisher Scientific [fishersci.ca]

- 4. Buy this compound | 76-22-2 [smolecule.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. (-)-CAMPHOR CAS#: 464-48-2 [m.chemicalbook.com]

- 8. How to process this compound 1% in a solution of isopropanol in water? | Magis Pharma [magis-pharma.be]

- 9. This compound | 76-22-2 [chemicalbook.com]

- 10. This compound CAS#: 76-22-2 [m.chemicalbook.com]

- 11. 76-22-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. parchem.com [parchem.com]

- 13. chemicalbull.com [chemicalbull.com]

- 14. This compound [chemister.ru]

- 15. This compound | C10H16O | CID 2537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. infoplease.com [infoplease.com]

- 17. chembk.com [chembk.com]

- 18. This compound, (-)- | C10H16O | CID 444294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound (UK PID) [inchem.org]

- 20. chemicalbull.com [chemicalbull.com]

interpreting spectroscopic data of camphor (NMR, IR, MS)

An In-depth Technical Guide to Interpreting the Spectroscopic Data of Camphor

Introduction

This compound (C₁₀H₁₆O), a bicyclic monoterpene ketone, is a widely utilized compound in pharmaceuticals, fragrances, and as a plasticizer. Its rigid cage-like structure presents a classic case for spectroscopic analysis, offering clear and well-defined spectral data. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. It is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for structural elucidation and quality control. This document details the key spectral data, outlines the experimental protocols for their acquisition, and presents a logical framework for their interpretation, supported by visual diagrams.

Spectroscopic Data Presentation

The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are summarized below. These values are representative and may vary slightly based on the specific experimental conditions, such as the solvent used and the instrument's calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for this compound (Solvent: CDCl₃)

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| H3-exo | ~2.36 | ddd |

| H3-endo | ~1.85 | t |

| H4 | ~2.09 | t |

| H5-exo | ~1.96 | m |

| H5-endo | ~1.37 | m |

| H6-exo | ~1.68 | m |

| H6-endo | ~1.37 | m |

| CH₃-8 | ~0.96 | s |

| CH₃-9 | ~0.91 | s |

| CH₃-10 | ~0.84 | s |

Note: Chemical shifts can vary. The assignments are based on typical values found in spectral databases and literature.[1][2][3]

Table 2: ¹³C NMR Chemical Shift Data for this compound (Solvent: CDCl₃)

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C1 | 57.6 |

| C2 (C=O) | 219.5 |

| C3 | 43.2 |

| C4 | 43.1 |

| C5 | 27.0 |

| C6 | 29.9 |

| C7 | 46.7 |

| C8 | 19.1 |

| C9 | 19.7 |

| C10 | 9.2 |

Note: The carbonyl carbon (C2) exhibits the most downfield shift due to the deshielding effect of the oxygen atom.[4][5][6]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1740 | C=O Stretch | Ketone |

| ~2870-2960 | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| ~1450 | C-H Bend | CH₂ |

| ~1375 | C-H Bend | CH₃ |

Note: The most prominent peak in the IR spectrum of this compound is the strong carbonyl (C=O) stretch, characteristic of a ketone.[7][8][9][10]

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Relative Intensity (%) |

| 152 | [C₁₀H₁₆O]⁺˙ (Molecular Ion) | 30 |

| 108 | [M - C₂H₄O]⁺˙ or [M - 44]⁺˙ | 43 |

| 95 | [C₇H₁₁]⁺ | 100 (Base Peak) |

| 81 | [C₆H₉]⁺ | 72 |

| 69 | [C₅H₉]⁺ | 34 |

| 55 | [C₄H₇]⁺ | 29 |

| 41 | [C₃H₅]⁺ | 44 |

Note: The molecular ion peak is observed at m/z 152. The fragmentation pattern is complex due to the rigid bicyclic structure.[11]

Experimental Protocols

Standard protocols for obtaining high-quality spectroscopic data for a solid sample like this compound are outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation : Weigh approximately 10-20 mg of this compound. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[12]

-

Transfer : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution height is at least 50 mm from the bottom of the tube.[12]

-

Instrumentation : Place the NMR tube in the spectrometer's probe.

-

Data Acquisition :

-

Tune and lock the spectrometer on the deuterium signal of the solvent.

-